4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid
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Overview
Description
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid is a compound that features a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are known for their bioisosteric properties, often used to replace carboxylic acids in pharmaceutical compounds to enhance lipophilicity and bioavailability
Preparation Methods
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring . This is followed by a coupling reaction with a benzoic acid derivative. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid can undergo various chemical reactions:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial, anticancer, and anti-tuberculosis agent. The tetrazole ring enhances its interaction with biological targets, making it a promising candidate for drug development.
Materials Science: Tetrazole derivatives are used in the development of advanced materials, including corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing various biological pathways . For example, it can inhibit enzymes like P38 MAP kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid can be compared with other tetrazole-containing compounds:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a heterocyclic ring attached to a benzoic acid moiety and has shown potent anticancer activity.
4-(propan-2-yl)benzoic acid: This simpler compound lacks the tetrazole ring but is used in various industrial applications.
1,3,5-Triazine derivatives: These compounds have shown significant antibacterial activity and are structurally similar due to the presence of a heterocyclic ring.
Properties
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)15-13-10(12-14-15)8-3-5-9(6-4-8)11(16)17/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAULKPQZTVSKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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